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Executive Summary
BMS-820132 is an orally active, partial glucokinase (GK) activator developed by Bristol Myers

Squibb as a potential therapeutic agent for type 2 diabetes mellitus. Glucokinase plays a

pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells to trigger

insulin secretion and in hepatocytes to regulate glucose uptake and glycogen synthesis. While

full glucokinase activators have demonstrated efficacy in lowering blood glucose, they have

often been associated with a significant risk of hypoglycemia. BMS-820132 was designed as a

partial activator to mitigate this risk while retaining beneficial glucoregulatory effects. This

document provides a comprehensive technical overview of BMS-820132, summarizing its

mechanism of action, preclinical pharmacology, and available pharmacokinetic data. It is

intended to serve as a resource for researchers and professionals in the field of diabetes drug

development.

Mechanism of Action
Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose metabolism. It

catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first rate-limiting step in

glycolysis. Unlike other hexokinases, GK has a low affinity for glucose and is not inhibited by its

product, glucose-6-phosphate. These characteristics allow it to function as a glucose sensor,

responding to fluctuations in blood glucose levels.[1][2]
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In pancreatic β-cells, the increased metabolic flux resulting from GK activation leads to a rise in

the ATP/ADP ratio. This, in turn, closes ATP-sensitive potassium (K-ATP) channels, leading to

membrane depolarization, calcium influx, and ultimately, glucose-stimulated insulin secretion

(GSIS).[3][4]

In hepatocytes, GK activation promotes the conversion of glucose to glucose-6-phosphate,

which can then be stored as glycogen or enter the glycolytic pathway. This process enhances

hepatic glucose uptake and reduces hepatic glucose output, contributing to lower blood

glucose levels.[2]

BMS-820132 acts as an allosteric activator of glucokinase, binding to a site distinct from the

glucose-binding site. This binding induces a conformational change that increases the

enzyme's affinity for glucose, thereby enhancing its catalytic activity at lower glucose

concentrations.[1] As a partial activator, BMS-820132 is designed to provide a more modulated

effect on glucokinase activity compared to full activators, with the aim of reducing the risk of

hypoglycemia.

Data Presentation
In Vitro Potency

Compound Parameter Value Reference

BMS-820132 AC50 29 nM [5]

Note: AC50 (Activator Concentration 50%) is the concentration of the activator that elicits 50%

of the maximal response.

Preclinical Pharmacokinetics
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Species

Route
of
Adminis
tration

Dose
(mg/kg)

Cmax
(µM)

Tmax
(h)

AUC
(µM·h)

Half-life
(h)

Referen
ce

Rat Oral

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

[6][7]

Dog Oral

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

[6][7]

Note: While preclinical pharmacokinetic studies were conducted in rats and dogs, specific

quantitative data such as Cmax, Tmax, AUC, and half-life for BMS-820132 have not been

detailed in publicly available literature.[6][7]
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Species/Model Dosing Regimen Key Findings Reference

High-fat diet-induced

obese (DIO) mice

3 µmol/kg and 30

µmol/kg, single oral

dose

Decreased glucose

levels in an oral

glucose tolerance test

(OGTT).

[5]

Sprague-Dawley (SD)

rats (euglycemic)

10-200 mg/kg, once

daily for 1 month

Marked and extended

hypoglycemia with

associated clinical

signs of toxicity and

degenerative

histopathological

changes in the

stomach, sciatic

nerve, myocardium,

and skeletal muscles.

Resulted in body

weight reduction.

[8]

Zucker diabetic fatty

(ZDF) rats

(hyperglycemic)

Once daily for 1

month

Did not induce

hypoglycemia, clinical

signs of

hypoglycemia, or any

of the histopathologic

adverse effects

observed in

euglycemic animals.

No significant effect

on body weight.

[8]

Beagle dogs

(euglycemic)

10 mg/kg, 60 mg/kg,

and 120 mg/kg, once

daily for 1 month

Marked and extended

hypoglycemia with

associated toxicities.

No significant effects

on food consumption.

[5][8]
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Two Phase 1 clinical trials have been completed for BMS-820132:

NCT01105429: A placebo-controlled, ascending single-dose study to evaluate the safety,

tolerability, pharmacokinetics, and pharmacodynamics in subjects with type 2 diabetes on

metformin background therapy.[9]

NCT01290575: A placebo-controlled, ascending multiple-dose study to evaluate the safety,

tolerability, pharmacokinetics, and pharmacodynamics in subjects with type 2 diabetes

treated with metformin monotherapy.[10]

Note: The detailed quantitative results from these clinical trials, including human

pharmacokinetic parameters and specific changes in fasting plasma glucose and HbA1c, have

not been made publicly available.

Experimental Protocols
In Vitro Glucokinase Activation Assay (Fluorometric)
This protocol is a representative method for determining the in vitro potency of glucokinase

activators like BMS-820132.

Principle: The activity of glucokinase is measured in a coupled enzymatic reaction. Glucokinase

phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase

(G6PDH) then oxidizes G6P, reducing NADP+ to NADPH. The fluorescence of NADPH is

measured (Excitation ~340 nm, Emission ~460 nm), which is directly proportional to the

glucokinase activity.

Materials:

Recombinant human glucokinase

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 1 mM MgCl2, 1 mM DTT)

D-Glucose

ATP

NADP+
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G6PDH

BMS-820132 or other test compounds

384-well black microplates

Fluorescence plate reader

Procedure:

Prepare a serial dilution of BMS-820132 in DMSO and then dilute further in assay buffer.

In a 384-well plate, add the diluted compound solution.

Add a solution of glucokinase, D-glucose, NADP+, and G6PDH to each well.

Incubate the plate at room temperature for a specified period (e.g., 15 minutes).

Initiate the reaction by adding a solution of ATP.

Immediately measure the fluorescence in a kinetic mode for a set duration (e.g., 30 minutes)

at 37°C.

The rate of increase in fluorescence is used to calculate the glucokinase activity.

Data are plotted as the percentage of activation against the compound concentration, and

the AC50 value is determined using a suitable curve-fitting algorithm.

Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol is a standard in vivo method to assess the effect of a compound on glucose

tolerance.

Principle: After a period of fasting, a glucose load is administered orally. Blood glucose levels

are then measured at different time points to determine how efficiently the glucose is cleared

from the bloodstream. The effect of a test compound on this process is evaluated by

administering it prior to the glucose challenge.

Animals:
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Male C57BL/6 mice or Sprague-Dawley rats. Animals are acclimatized for at least one week

before the experiment.

Materials:

BMS-820132 or vehicle control

Glucose solution (e.g., 2 g/kg body weight in sterile water)

Glucometer and test strips

Oral gavage needles

Procedure:

Fast the animals overnight (approximately 16 hours) with free access to water.

Record the body weight of each animal.

Administer BMS-820132 or vehicle control orally at a specified time before the glucose

challenge (e.g., 30-60 minutes).

At time 0, take a baseline blood sample from the tail vein to measure fasting blood glucose.

Immediately after the baseline blood sample, administer the glucose solution via oral

gavage.

Collect blood samples from the tail vein at specified time points after the glucose challenge

(e.g., 15, 30, 60, 90, and 120 minutes).

Measure blood glucose levels at each time point using a glucometer.

The data are plotted as blood glucose concentration versus time. The area under the curve

(AUC) for the glucose excursion is calculated to quantify the effect of the compound on

glucose tolerance.

Signaling Pathways and Experimental Workflows
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Glucokinase Signaling Pathway in Pancreatic β-Cells
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Caption: Glucokinase-mediated insulin secretion pathway in pancreatic β-cells.

Glucokinase Signaling Pathway in Hepatocytes

Glucokinase Signaling in Hepatocytes
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Click to download full resolution via product page

Caption: Glucokinase-mediated glucose metabolism in hepatocytes.

Experimental Workflow for Preclinical Evaluation

Preclinical Evaluation Workflow for a Glucokinase Activator
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Caption: Workflow for the preclinical assessment of a glucokinase activator.

Conclusion
BMS-820132 represents a strategic approach to glucokinase activation for the treatment of

type 2 diabetes by aiming to balance efficacy with a reduced risk of hypoglycemia. Preclinical

studies have demonstrated its ability to act as a partial activator of glucokinase and to lower

glucose levels in a diabetic animal model. However, these studies also highlighted the

challenge of hypoglycemia-related toxicity in euglycemic conditions, underscoring the narrow

therapeutic window for this class of compounds. While Phase 1 clinical trials have been
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completed, the detailed results are not yet publicly available, which limits a full assessment of

its clinical potential. The information compiled in this whitepaper provides a comprehensive

overview of the publicly available preclinical data on BMS-820132 and is intended to be a

valuable resource for the scientific community engaged in the development of novel anti-

diabetic therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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